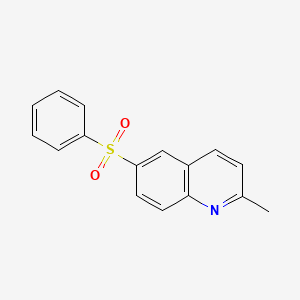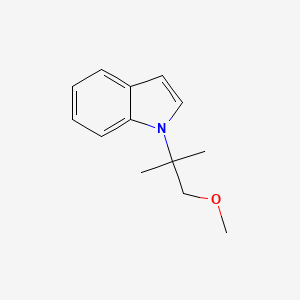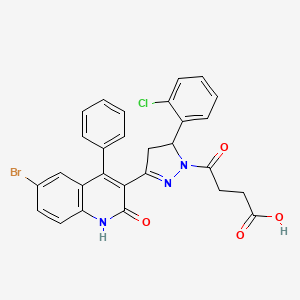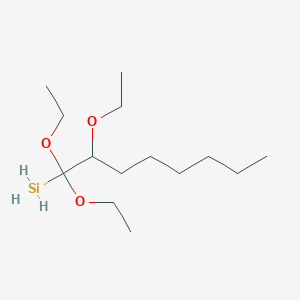
1,1,2-Triethoxyoctylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1,1,2-Triethoxyoctylsilane can be synthesized through the reaction of octyltrichlorosilane with ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve the use of fixed-bed reactors and catalysts like copper chloride (CuCl) and copper nanoparticles (Cu0) to enhance the reaction efficiency .
化学反应分析
1,1,2-Triethoxyoctylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed can further condense to produce siloxane bonds.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the ethoxy groups with other functional groups.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
科学研究应用
1,1,2-Triethoxyoctylsilane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,1,2-Triethoxyoctylsilane involves its ability to form strong bonds with various substrates through the formation of siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups of the compound to form stable siloxane linkages .
相似化合物的比较
1,1,2-Triethoxyoctylsilane can be compared with other similar compounds such as:
Trimethoxyoctylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Tetraethoxysilane: Contains four ethoxy groups and is used as a precursor for silica-based materials.
Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups, used for creating superhydrophobic surfaces.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
属性
分子式 |
C14H32O3Si |
|---|---|
分子量 |
276.49 g/mol |
IUPAC 名称 |
1,1,2-triethoxyoctylsilane |
InChI |
InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3 |
InChI 键 |
FYCMQASVJIEPSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(OCC)(OCC)[SiH3])OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)

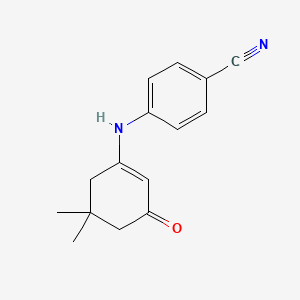
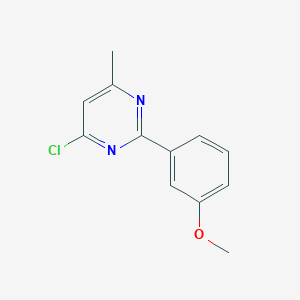
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
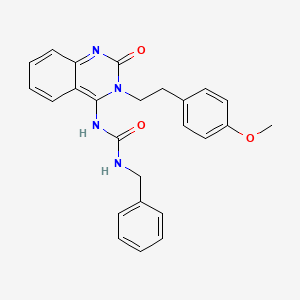
![3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124623.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124625.png)
![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
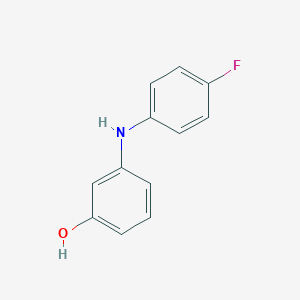
![2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol](/img/structure/B14124653.png)
